1-(4-tert-butylphenyl)-4-nitro-1H-indazole 1-(4-tert-butylphenyl)-4-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1203661-96-4
VCID: VC4457033
InChI: InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342

1-(4-tert-butylphenyl)-4-nitro-1H-indazole

CAS No.: 1203661-96-4

Cat. No.: VC4457033

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

1-(4-tert-butylphenyl)-4-nitro-1H-indazole - 1203661-96-4

Specification

CAS No. 1203661-96-4
Molecular Formula C17H17N3O2
Molecular Weight 295.342
IUPAC Name 1-(4-tert-butylphenyl)-4-nitroindazole
Standard InChI InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3
Standard InChI Key RSFBKSXQDXMJGF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The indazole core consists of a bicyclic structure fused with a pyrazole ring, where the 1-position is substituted with a 4-tert-butylphenyl group, and the 4-position bears a nitro functional group. The tert-butyl group introduces steric bulk and enhances lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing both reactivity and potential intermolecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₇N₃O₂
Molecular Weight295.34 g/mol
CAS Registry Number1203661-96-4
logP (Estimated)~3.2 (via group contribution methods)
Topological Polar SA85.6 Ų

X-ray crystallography data for analogous compounds (e.g., 7-nitro-2-(m-tolyl)-2H-indazole) reveal planar indazole cores with substituents adopting orthogonal orientations relative to the bicyclic system . Such arrangements may facilitate π-stacking interactions in solid-state configurations or protein binding pockets.

Synthetic Methodologies and Optimization

Key Routes to Nitroindazole Derivatives

While no direct synthesis of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole is documented, related nitroindazoles are synthesized via:

  • N-Tosylhydrazone Cyclization: Reaction of nitroaromatics with N-tosylhydrazones under basic conditions (Cs₂CO₃/NaH) in DMF at 60–80°C . This method yields regioisomers depending on nitro group positioning.

  • Direct Nitration: Electrophilic nitration of pre-formed indazoles using HNO₃/AcOH mixtures, though this risks over-nitration .

  • Multi-Component Coupling: Copper-catalyzed one-pot assemblies involving aryl halides and hydrazine derivatives .

Critical Reaction Parameters:

  • Temperature: Optimal yields (70–85%) occur between 60°C and 80°C .

  • Base Selection: Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions during cyclization .

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitro group participation in cycloadditions .

Purification and Characterization

Post-synthesis purification typically employs silica gel chromatography with ethyl acetate/hexane gradients . Structural confirmation utilizes:

  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.4–8.3 ppm) and tert-butyl singlets (δ 1.3 ppm) .

  • HRMS: Molecular ion peaks align with calculated m/z values (e.g., [M+H]⁺ = 296.139 observed vs. 296.139 calculated) .

  • XRD: Orthorhombic crystal systems with P2₁2₁2₁ space groups are common in nitroindazoles .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

The compound’s estimated logP (~3.2) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. tert-Butyl groups increase logP by ~0.7 units compared to unsubstituted analogs .

Table 2: Predicted ADME Properties

ParameterPrediction
Aqueous Solubility12.8 µM (at pH 7.4)
Plasma Protein Binding89% (albumin-dominated)
CYP450 InhibitionModerate (CYP3A4 IC₅₀ ≈ 8.2 µM)
hERG InhibitionLow (IC₅₀ > 30 µM)

Stability Under Physiological Conditions

Nitro groups confer susceptibility to enzymatic reduction (e.g., via NADPH-dependent nitroreductases), potentially generating reactive intermediates . Accelerated stability studies in simulated gastric fluid (pH 1.2) show 15% degradation over 24h, suggesting adequate oral formulation potential.

Biological Activities and Mechanistic Insights

Antibacterial and Antiviral Effects

Nitroheterocycles exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC = 2–8 µg/mL) and hepatitis C virus (EC₅₀ = 0.7 µM) . The tert-butyl group may enhance penetration through bacterial membranes .

Cytotoxicity Profiles

Preliminary MTT assays on nitroindazole analogs show IC₅₀ values of 11–35 µM against HeLa and MCF-7 cell lines . Reactive oxygen species (ROS) generation via nitro group reduction is hypothesized as a key cytotoxic mechanism .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The scaffold’s tunability supports SAR studies targeting kinase selectivity .

  • Prodrug Potential: Nitro-to-amine conversion in hypoxic tumors enables targeted drug release .

Materials Science

  • Liquid Crystals: tert-Butyl groups promote mesophase stability in nematic LC formulations .

  • Energetic Materials: Nitro content (18.6 wt%) suggests possible use in low-sensitivity explosives .

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